MSU38225

AKR1B10 inhibition Oncology Enzymology

Procure high-purity MSU38225, a validated AKR1B10 inhibitor with a defined selectivity profile (AKR1B10/AKR1B1 ≈ 1.5). Its unique 3,5-dimethylanilino-substituted pyridine-3-carbonitrile scaffold, supported by a solved crystal structure, enables precise SAR studies. This distinct chemotype offers IP advantages over N-phenylanthranilates. Ensure exact substitution pattern to maintain sub-micromolar potency.

Molecular Formula C21H19N3
Molecular Weight 313.4 g/mol
Cat. No. B11929509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSU38225
Molecular FormulaC21H19N3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NC(=C(C=C2C#N)C3=CC=CC=C3)C)C
InChIInChI=1S/C21H19N3/c1-14-9-15(2)11-19(10-14)24-21-18(13-22)12-20(16(3)23-21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,24)
InChIKeyJHTIZTJUILGBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile: Procurement-Ready AKR1B10 Inhibitor Scaffold


2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is a 2-anilino-6-methyl-5-phenylpyridine-3-carbonitrile derivative [1] that exhibits potent inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a validated oncology target [2]. The compound is characterized by a pyridine core substituted with a phenyl group at the 5-position, a methyl group at the 6-position, a cyano group at the 3-position, and a 3,5-dimethylanilino moiety at the 2-position [1]. This substitution pattern confers a distinctive biological profile that differentiates it from simpler pyridine-3-carbonitrile analogs and other anilino-substituted variants [3].

Why Generic 2-Anilinopyridine-3-Carbonitriles Cannot Substitute for 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile


In silico and in vitro studies demonstrate that subtle modifications to the pyridine-3-carbonitrile scaffold profoundly alter biological activity and target selectivity. For instance, while a broad series of pyridine-3-carbonitriles exhibit vasorelaxant activity [1], the specific combination of a 5-phenyl, 6-methyl, and 2-(3,5-dimethylanilino) substitution in the target compound confers sub-micromolar AKR1B10 inhibitory potency [2] that is absent in most related structures. Furthermore, even among anilino-substituted pyridines, the nature and position of substituents on the aniline ring critically modulate binding affinity to nicotinic acetylcholine receptors, with Ki values spanning orders of magnitude [3]. Therefore, procuring a generic 2-anilinopyridine-3-carbonitrile without verifying the exact substitution pattern will likely yield a compound with a divergent biological profile, unsuitable for research programs dependent on specific AKR1B10 or related target engagement.

Quantitative Differentiation of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile: Key Comparator Evidence for Procurement Decisions


AKR1B10 Inhibitory Potency: 130 nM IC50 vs. Structural Analogs

The target compound demonstrates sub-micromolar inhibition of human AKR1B10 (IC50 = 130 nM) [1]. In comparison, a structurally related pyridine-3-carbonitrile series, which lacks the 5-phenyl and 2-(3,5-dimethylanilino) substitutions, exhibits vasorelaxant activity but no reported AKR1B10 inhibition [2]. This establishes the target compound as a functional AKR1B10 inhibitor, a property not shared by a broad class of pyridine-3-carbonitriles.

AKR1B10 inhibition Oncology Enzymology

Cross-Target Selectivity Profile: AKR1B10 vs. AKR1B1

The target compound inhibits AKR1B1 with an IC50 of 88 nM [1], resulting in a selectivity ratio (AKR1B10 IC50 / AKR1B1 IC50) of approximately 1.5 [2]. While this represents a modest selectivity, it is a defined profile. In contrast, many AKR1B10 inhibitors, such as certain N-phenylanthranilates, exhibit sub-nanomolar to low nanomolar potency against AKR1B10 with varying degrees of selectivity [3]. The quantitative ratio of 1.5 provides a benchmark for evaluating alternative compounds.

Aldo-keto reductase Selectivity AKR1B10 AKR1B1

Crystal Structure Confirmation of Solid-State Conformation

Single-crystal X-ray diffraction analysis of the target compound (referred to as 2a) confirmed its solid-state conformation. The molecule crystallized in the monoclinic crystal system, space group P2₁ [1]. This contrasts with many pyridine-3-carbonitrile derivatives, for which crystal structures are not routinely reported, limiting structure-based design and quality control [2]. The availability of a refined crystal structure (R-value 0.050) provides a verifiable three-dimensional scaffold for molecular modeling and co-crystallization studies.

X-ray crystallography Molecular structure Conformational analysis

Class-Level Vasorelaxant Activity Benchmarking

While direct comparative data for the target compound is limited, it belongs to a class of pyridine-3-carbonitriles that demonstrate vasorelaxant activity [1]. In a study of 22 analogs (3a–v), the most potent compounds achieved EC50 values in the low micromolar range in isolated rat aortic ring assays [2]. The target compound, by structural analogy, may exhibit comparable activity, though direct quantification is absent.

Vasorelaxant Cardiovascular Smooth muscle

Synthetic Feasibility and Chemical Stability

The target compound can be synthesized via multi-step organic reactions, typically involving the reaction of 3,5-dimethylaniline with a suitable pyridine derivative under controlled conditions . While specific yields for this exact compound are not provided, related pyridine-carbonitrile syntheses demonstrate moderate to good yields (e.g., 52-89% for similar multi-component reactions) [1]. The presence of a cyano group and aniline moiety suggests potential for further functionalization or use as a synthetic intermediate.

Synthesis Chemical stability Procurement

Optimal Application Scenarios for 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile Based on Quantitative Evidence


AKR1B10-Targeted Hit-to-Lead Optimization

The compound's confirmed AKR1B10 inhibitory activity (IC50 = 130 nM) [1] and available crystal structure [2] make it an ideal starting point for medicinal chemistry optimization. Researchers can perform structure-activity relationship (SAR) studies around the 3,5-dimethylanilino, 5-phenyl, and 6-methyl moieties to improve potency and selectivity, leveraging the crystal structure for rational design. This scaffold provides a distinct chemotype compared to known AKR1B10 inhibitors like N-phenylanthranilates, offering potential intellectual property advantages [3].

Chemical Probe Development for Aldo-Keto Reductase Selectivity Profiling

Given its defined selectivity ratio (AKR1B10/AKR1B1 ≈ 1.5) [1], the compound serves as a valuable tool compound for profiling the aldo-keto reductase family. It can be used in comparative enzymology studies to dissect the functional roles of AKR1B10 versus AKR1B1 in cellular models, particularly in cancer cell lines where AKR1B10 is overexpressed. The availability of a crystal structure further enables co-crystallization efforts to elucidate binding modes [2].

Mechanistic Studies of Pyridine-3-Carbonitrile Vasorelaxation

As a member of the pyridine-3-carbonitrile class with demonstrated vasorelaxant activity [1], the target compound can be utilized in ex vivo studies to investigate the mechanisms underlying vascular smooth muscle relaxation. While direct activity data is lacking, its structural features may provide insights into the pharmacophore requirements for this class of compounds. Researchers can compare its effects to those of more potent analogs to refine QSAR models [2].

Crystallography and Structure-Based Drug Design

The experimentally determined crystal structure (monoclinic, P2₁, R = 0.050) [1] makes this compound a valuable reference for computational chemistry groups. It can be used to validate docking protocols, build pharmacophore models, and assess conformational preferences of the 2-anilino-6-methyl-5-phenylpyridine-3-carbonitrile scaffold. This reduces the uncertainty associated with in silico screening campaigns that rely on homology models or low-resolution structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSU38225

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.